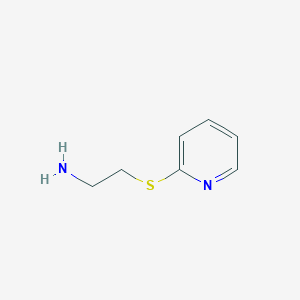

2-(Pyridin-2-ylthio)ethanamine

Descripción general

Descripción

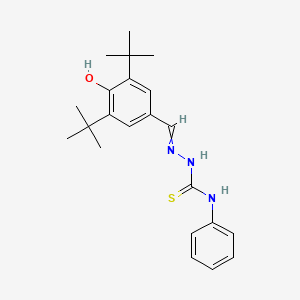

2-(Pyridin-2-ylthio)ethanamine, more commonly known as 2-PT, is an amine derivative of pyridine, an aromatic heterocyclic organic compound. 2-PT is a valuable chemical reagent and is used in a variety of laboratory experiments and research applications. It is a versatile compound with a wide range of biochemical and physiological effects, and has the potential to be used in a variety of applications.

Aplicaciones Científicas De Investigación

DNA Binding and Cytotoxicity Studies

2-(Pyridin-2-ylthio)ethanamine derivatives have been explored for their DNA binding capabilities and cytotoxic effects. For instance, complexes of this compound with copper (Cu(II)) demonstrate significant DNA binding propensity and minor structural changes in calf thymus DNA. These studies suggest potential applications in understanding DNA interactions and developing therapeutic agents. The cytotoxicity assays indicate that these complexes exhibit moderate toxicity to various cancer cell lines, with IC50 values ranging between 37 and 156 μM, highlighting their potential in cancer research (Kumar et al., 2012).

Corrosion Inhibition

The compound has been identified as a crucial component in synthesizing cadmium(II) Schiff base complexes. These complexes have shown notable corrosion inhibition properties on mild steel, particularly in acidic environments. This suggests their potential use in developing new materials for corrosion protection, an essential aspect of materials science and engineering (Das et al., 2017).

Catalytic Applications

Several studies have highlighted the use of this compound derivatives in catalytic applications. For example, palladium(II) complexes of (imino)pyridine ligands, including this compound, have shown effectiveness as catalysts in ethylene oligomerization and methoxycarbonylation of olefins. These findings are significant in the field of industrial chemistry, where efficient and selective catalysts are highly sought-after (Nyamato et al., 2015; Zulu et al., 2020).

Anticancer Activity

Derivatives of this compound have been synthesized and evaluated for their anticancer activities. For instance, piperazine-2,6-dione derivatives, including those derived from pyridin-2-ylmethanamine (a related compound), have shown promising anticancer activity against various cancer cell lines at specific concentrations. Such studies contribute to the development of new chemotherapeutic agents (Kumar et al., 2013).

Environmental Sensing

Research has also focused on developing highly sensitive and selective electrochemical sensors using derivatives of this compound. These sensors have been effective in detecting trace levels of heavy metal ions like mercury and cadmium in aqueous systems. Such advancements are crucial in environmental monitoring and pollution control (Shah et al., 2017).

Mecanismo De Acción

While the specific mechanism of action for “2-(Pyridin-2-ylthio)ethanamine” is not mentioned in the search results, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Safety and Hazards

Direcciones Futuras

Propiedades

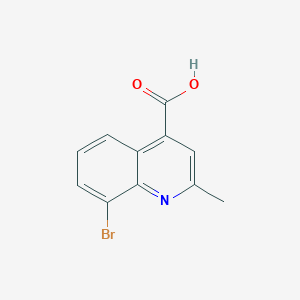

IUPAC Name |

2-pyridin-2-ylsulfanylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWULHZPKLFOQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-Fluorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1308296.png)

![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)